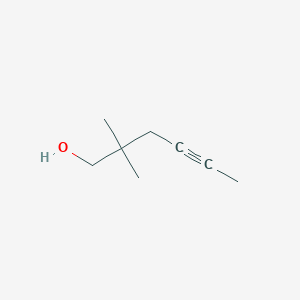

2,2-Dimethylhex-4-yn-1-ol

Description

Contextualization within Alkynol and Substituted Alcohol Functionalized Hydrocarbon Chemistry

2,2-Dimethylhex-4-yn-1-ol is classified as a substituted alcohol and an alkynol. Alcohols are organic compounds containing at least one hydroxyl (–OH) group attached to a saturated carbon atom. libretexts.org This functional group is highly reactive and can be converted into other functional groups, such as alkyl halides, through substitution reactions. libretexts.orgchemistrysteps.com

Alkynes are hydrocarbons that contain at least one carbon-carbon triple bond. wikipedia.org This triple bond is a region of high electron density, making alkynes versatile building blocks in organic synthesis, susceptible to a wide range of addition reactions and metal-catalyzed transformations. numberanalytics.comnumberanalytics.com

The dual functionality of this compound—possessing both the reactive hydroxyl group of an alcohol and the versatile triple bond of an alkyne—makes it a bifunctional molecule. This allows for selective reactions at either functional group or simultaneous transformations involving both, providing chemists with a powerful tool for constructing complex molecular architectures. The study of such molecules is crucial for developing new synthetic methodologies. mdpi.com

Significance of this compound as a Synthetic Intermediate and Model Compound for Mechanistic Studies

The utility of this compound extends to its role as a synthetic intermediate. It serves as a building block in the creation of more elaborate chemical structures. lookchem.com Alkynols, in general, are valuable precursors in the synthesis of various cyclic and heterocyclic compounds through metal-catalyzed cyclization reactions. mdpi.comrsc.org Gold and palladium are common catalysts for these transformations, activating the alkyne for subsequent reactions. mdpi.combohrium.comnih.gov

Furthermore, the structure of this compound makes it a suitable model compound for investigating reaction mechanisms. For instance, alkynols are used to study the intricacies of transition metal catalysis. nih.govnih.govrsc.org The presence of the hydroxyl group can influence the selectivity and outcome of reactions at the alkyne. Mechanistic studies involving alkynols have explored hydrosilylation, where a silicon-hydrogen bond is added across the triple bond, and have shown that the hydroxyl group can play a key role in the inhibition or acceleration of the reaction depending on the catalytic system. researchgate.net The use of Lewis acids as co-catalysts in transition metal-catalyzed reactions of alkynes has also been shown to dramatically affect reaction efficiency and selectivity, an area where model compounds like this compound are essential for understanding these effects. organic-chemistry.orgrsc.orgresearchgate.netacs.orgrsc.org

Evolution of Research Trajectories Pertaining to this compound and its Analogues in Advanced Organic Synthesis

Research in organic synthesis is constantly evolving, with a significant push towards developing more efficient, selective, and environmentally benign methodologies. nih.govcas.org The chemistry of alkynes and their derivatives, including alkynols, is at the forefront of these advancements. numberanalytics.com

Key research trends relevant to compounds like this compound include:

Transition Metal Catalysis: The development of novel palladium, gold, rhodium, and other metal-based catalysts continues to expand the synthetic utility of alkynols. mdpi.combohrium.comnih.govnih.govcore.ac.uk These catalysts enable a wide array of transformations, from simple additions to complex cascade reactions that form multiple chemical bonds in a single operation. nih.govrsc.org

Green Chemistry: There is a growing emphasis on "green" synthetic methods that reduce waste and avoid harsh conditions. neuroquantology.comorganic-chemistry.org This includes the development of catalytic systems that operate under milder conditions and the use of more sustainable reagents.

C-H Bond Functionalization: A major goal in modern organic synthesis is the direct conversion of carbon-hydrogen (C-H) bonds into other functional groups. organic-chemistry.org Research involving alkynols often explores C-H activation as part of cascade reactions to build molecular complexity efficiently. nih.gov

Computational Chemistry: The use of computational modeling is becoming increasingly integral to understanding reaction mechanisms and predicting the outcomes of new reactions. globaltechsummit.com This synergy between experimental and computational work accelerates the discovery of novel synthetic methods.

The ongoing exploration of the reactivity of this compound and its analogues contributes to these broader trends, pushing the boundaries of what is possible in the construction of complex organic molecules for applications in materials science and pharmaceuticals. neuroquantology.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2,2-dimethylhex-4-yn-1-ol |

InChI |

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h9H,6-7H2,1-3H3 |

InChI Key |

PMQOMJCJNCMFSO-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(C)(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethylhex 4 Yn 1 Ol

Chemo- and Regioselective Alkynylation Strategies for Precursors to 2,2-Dimethylhex-4-yn-1-ol

The primary route to this compound involves the nucleophilic addition of a propyne (B1212725) equivalent to pivalaldehyde (2,2-dimethylpropanal). The significant steric hindrance of the t-butyl group in pivalaldehyde governs the reactivity and necessitates carefully chosen conditions to ensure high chemo- and regioselectivity.

A common and effective method is the Grignard reaction, utilizing a propynyl (B12738560) Grignard reagent, such as propynylmagnesium bromide. This approach offers a direct and generally high-yielding route to the desired product. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The high nucleophilicity of the Grignard reagent effectively overcomes the steric bulk of the pivalaldehyde.

Other organometallic reagents can also be employed. For instance, organolithium reagents, such as propynyllithium, are highly reactive and can be used for the alkynylation of hindered aldehydes. However, their high basicity can sometimes lead to side reactions like enolization of the aldehyde. Organozinc reagents, often generated in situ, provide a milder alternative and can exhibit high chemoselectivity.

The choice of the propyne source and the metal counterion plays a crucial role in the success of these reactions. The table below summarizes the outcomes of various alkynylation strategies for the synthesis of precursors to this compound, based on analogous reactions with sterically hindered aldehydes.

| Propynylating Agent | Solvent | Temperature (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| Propynylmagnesium bromide | THF | 0 to 25 | 85-95 | High yield, standard Grignard conditions. |

| Propynyllithium | THF/HMPA | -78 | 70-85 | Highly reactive, requires low temperatures to minimize side reactions. |

| Propynylzinc bromide (in situ) | Toluene | 25 | 80-90 | Milder conditions, good chemoselectivity. |

| Indium-mediated propargylation | DMF/H₂O | 25 | 75-85 | Tolerant to aqueous media, useful for green chemistry approaches. |

Stereocontrolled Approaches in the Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically enriched this compound derivatives is of significant interest for applications in medicinal chemistry and materials science. This requires stereocontrolled methods for the addition of the propargyl nucleophile to the prochiral pivalaldehyde.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amino alcohols and prolinol derivatives can catalyze the enantioselective addition of alkynes to aldehydes. These catalysts activate the aldehyde through the formation of a chiral iminium ion, which then reacts with the nucleophile in a stereodefined manner.

Another successful strategy involves the use of chiral metal complexes. For example, zinc-based catalysts in conjunction with chiral ligands like (+)-N-methylephedrine (NME) have been shown to mediate the enantioselective addition of terminal alkynes to aldehydes with high enantioselectivity. Similarly, titanium and indium complexes with chiral ligands such as BINOL have been employed.

The table below presents a comparative overview of different stereocontrolled approaches, with data extrapolated from studies on analogous sterically hindered aldehydes.

| Catalyst/Ligand | Propynylating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Phenylacetylene | Toluene | 25 | 88 | 95 |

| Ti(O-iPr)₄ / (R)-BINOL | Propynylzinc bromide | CH₂Cl₂ | -20 | 85 | 92 |

| (S)-Proline derived organocatalyst | 1-Propyne | DMSO | 25 | 75 | 88 |

| InBr₃ / (S)-BINOL | 1-Propyne | CH₂Cl₂ | 0 | 82 | 90 |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalytic methods, and maximizing atom economy.

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental and safety hazards associated with volatile organic solvents. The alkynylation of aldehydes can, in some cases, be achieved under solvent-free conditions, particularly when using solid-supported catalysts. For instance, ZnO has been reported as a reusable catalyst for the direct addition of terminal alkynes to aldehydes under solvent-free conditions. scispace.com

Catalytic approaches are inherently greener than stoichiometric methods as they reduce waste generation. The use of catalytic amounts of metal salts or organocatalysts, as discussed in the stereocontrolled synthesis section, aligns with green chemistry principles. These methods avoid the use of stoichiometric organometallic reagents, which often require anhydrous conditions and generate significant amounts of metallic waste.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal synthesis would have 100% atom economy, where all atoms of the reactants are incorporated into the final product.

The addition of a propynyl nucleophile to pivalaldehyde is an addition reaction, which inherently has a high atom economy. In the case of a Grignard reaction, the main byproduct is a magnesium salt. The theoretical atom economy for the reaction of propynylmagnesium bromide with pivalaldehyde can be calculated as follows:

Molecular Weights:

Pivalaldehyde (C₅H₁₀O): 86.13 g/mol

Propynylmagnesium bromide (C₃H₃BrMg): 143.26 g/mol

this compound (C₈H₁₄O): 126.20 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (126.20 / (86.13 + 143.26)) x 100 ≈ 55.0%

Process Optimization and Scale-Up Considerations for the Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and safety, particularly for highly exothermic reactions like the Grignard synthesis.

Key parameters for optimization include reaction temperature, concentration of reactants, addition rates, and mixing efficiency. The initiation of the Grignard reaction can be unpredictable, and on a large scale, uncontrolled exotherms can lead to dangerous situations. Therefore, robust process control is essential. Continuous flow reactors are increasingly being used for such hazardous reactions as they offer better heat and mass transfer, improved safety, and more consistent product quality.

The table below outlines key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

|---|---|---|

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor with efficient cooling and agitation. |

| Heat Management | Ice bath | Jacketed reactor with a thermal fluid for precise temperature control; potential for runaway reaction needs to be assessed. |

| Reagent Addition | Dropping funnel | Controlled addition via pumps to manage exotherm; continuous flow processing offers superior control. |

| Safety | Standard laboratory precautions | Inert atmosphere (e.g., nitrogen), quench protocols for unreacted reagents, pressure relief systems. |

| Work-up and Purification | Separatory funnel, column chromatography | Large-scale extraction and distillation units. |

Reactivity and Mechanistic Investigations of 2,2 Dimethylhex 4 Yn 1 Ol

Electrophilic and Nucleophilic Additions to the Alkyne Moiety of 2,2-Dimethylhex-4-yn-1-ol

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Nucleophilic addition is also possible, typically requiring metal catalysis to activate the alkyne.

Metal-Catalyzed Hydrofunctionalization Reactions of this compound

Metal-catalyzed hydrofunctionalization reactions involve the addition of an H-X group across the alkyne. While no specific studies on this compound were found, related terminal alkynes undergo such reactions. For instance, the hydroformylation of terminal alkynes, which involves the addition of H and a formyl group, is a well-established process. The regioselectivity of this reaction can be controlled by the choice of catalyst and ligands, potentially yielding either the linear or branched aldehyde.

Table 1: Potential Regioselective Hydroformylation Products of this compound

| Catalyst System | Major Product | Minor Product |

| Rh-based with bulky phosphine (B1218219) ligands | 2,2-Dimethyl-7-oxohept-4-yn-1-ol | 2,2,5-Trimethyl-6-oxohex-4-yn-1-ol |

| Co-based | 2,2,5-Trimethyl-6-oxohex-4-yn-1-ol | 2,2-Dimethyl-7-oxohept-4-yn-1-ol |

Note: This table is predictive and based on general principles of alkyne hydroformylation.

Halogenation and Hydrohalogenation Pathways of the Alkyne in this compound

The addition of halogens (X₂) or hydrogen halides (HX) to the alkyne moiety of this compound is expected to follow established electrophilic addition mechanisms. The reaction with one equivalent of a halogen would likely proceed through a cyclic halonium ion intermediate, leading to the anti-addition product. The addition of a second equivalent would yield a tetrahaloalkane.

Hydrohalogenation would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the alkyne and the halide adding to the internal carbon. The presence of the hydroxyl group could potentially influence the regioselectivity if it participates in the reaction, for example, through anchimeric assistance, although this is less likely given the distance from the alkyne.

Transformations of the Primary Alcohol Functionality in this compound

The primary alcohol group in this compound allows for a variety of functional group transformations.

Selective Oxidation and Reduction Methodologies for this compound

Selective oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would lead to the carboxylic acid.

Reduction of the alkyne moiety while preserving the alcohol functionality can be achieved through various methods. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would selectively reduce the alkyne to a cis-alkene. In contrast, dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the trans-alkene. Complete reduction of the alkyne to an alkane can be achieved by catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Table 2: Predicted Products of Selective Oxidation and Reduction of this compound

| Reagent(s) | Functional Group Transformed | Product |

| PCC or Dess-Martin periodinane | Primary Alcohol | 2,2-Dimethylhex-4-yn-1-al |

| KMnO₄ or H₂CrO₄ | Primary Alcohol | 2,2-Dimethylhex-4-ynoic acid |

| H₂, Lindlar's catalyst | Alkyne | (Z)-2,2-Dimethylhex-4-en-1-ol |

| Na, NH₃(l) | Alkyne | (E)-2,2-Dimethylhex-4-en-1-ol |

| H₂, Pd/C | Alkyne | 2,2-Dimethylhexan-1-ol |

Note: This table is predictive and based on standard organic transformations.

Esterification, Etherification, and Other Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2,2-dimethylhex-4-yn-1-yl acetate.

Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Other functional group interconversions include the conversion of the alcohol to a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities.

Intramolecular Cyclization and Rearrangement Reactions Involving this compound Derivatives

Derivatives of this compound could potentially undergo intramolecular cyclization reactions. For instance, if the hydroxyl group is converted to a nucleophile, it could attack the alkyne moiety. This type of reaction is often promoted by metal catalysts. The regioselectivity of the cyclization (i.e., the size of the ring formed) would depend on the reaction conditions and the nature of the catalyst. For this compound, a 6-endo-dig cyclization would lead to a six-membered ring, while a 5-exo-dig cyclization is also a possibility, though generally favored for terminal alkynes under certain catalytic conditions.

Rearrangement reactions of acetylenic alcohols are also known. For example, the Meyer-Schuster rearrangement involves the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones. While this compound is not a propargyl alcohol, related rearrangements could potentially be induced under specific conditions.

Reaction Kinetics and Detailed Mechanistic Studies of this compound in Complex Reaction Networks

To understand the behavior of this compound in complex chemical systems, a thorough investigation of its reaction kinetics would be necessary. Such studies would involve monitoring the concentration of the reactant, intermediates, and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). This data would allow for the determination of rate laws, activation parameters, and the proposal of a plausible reaction mechanism.

A hypothetical kinetic study on the acid-catalyzed hydration of this compound could be designed. The reaction progress could be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The data obtained could be tabulated to determine the reaction order with respect to the substrate, acid catalyst, and water.

Hypothetical Kinetic Data for the Acid-Catalyzed Hydration of this compound

| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. In the context of this compound, deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeling could provide significant insights into various transformations.

For instance, in a proposed oxidation reaction of the alcohol moiety, replacing the hydroxyl proton with deuterium (this compound-d₁) would allow for the determination of a primary kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the C-H bond to the hydroxyl group is broken in the rate-determining step.

Similarly, to probe the mechanism of a skeletal rearrangement, specific carbon atoms within the this compound backbone could be enriched with ¹³C. Analysis of the product distribution using ¹³C NMR spectroscopy or mass spectrometry would reveal how the carbon skeleton has reorganized, providing direct evidence for or against a proposed mechanistic pathway.

Potential Isotopic Labeling Strategies for this compound

| Labeled Position | Isotope | Potential Reaction to Study | Mechanistic Question |

|---|---|---|---|

| Hydroxyl Hydrogen | ²H | Oxidation | Involvement of O-H bond cleavage in the rate-determining step. |

| Carbon-1 | ¹³C | Rearrangement Reactions | Fate of the hydroxymethyl group during the reaction. |

In the absence of extensive experimental data, computational chemistry offers a valuable tool for predicting the reactivity and exploring potential reaction mechanisms of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structures of reactants, transition states, intermediates, and products.

By calculating the potential energy surface for a given reaction, the activation energies for different possible pathways can be determined, allowing for a theoretical prediction of the most likely mechanism. For example, a computational study on the isomerization of this compound to an allenic alcohol could compare the energy barriers for a concerted pericyclic reaction versus a stepwise pathway involving a carbocation intermediate.

Furthermore, computational methods can be used to simulate spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) which can then be compared with experimental data, if available, to validate the proposed structures of intermediates and products.

Hypothetical Calculated Activation Energies for Isomerization of this compound

| Proposed Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted-Sigmatropic Rearrangement | Cyclic Six-Membered Transition State | 35 |

Applications of 2,2 Dimethylhex 4 Yn 1 Ol As a Building Block in Complex Molecule Synthesis

Utility of 2,2-Dimethylhex-4-yn-1-ol in Natural Product Synthesis

While direct total syntheses of natural products employing this compound are not extensively documented, the inherent reactivity of its propargylic alcohol moiety makes it a potent tool for the assembly of key structural motifs found in a variety of natural products. Propargylic alcohols are recognized as fundamental structural entities in numerous bioactive compounds. nih.gov The gem-dimethyl group in this compound can play a crucial role in directing the stereochemical outcome of reactions, a critical aspect of natural product synthesis. nih.gov

The alkyne functionality can be elaborated through various carbon-carbon bond-forming reactions, such as hydroboration-oxidation to yield functionalized alkenes, or through metal-catalyzed cross-coupling reactions to append more complex fragments. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can participate in ether and ester linkages, which are common in natural product frameworks.

Table 1: Potential Transformations of the this compound Scaffold for Natural Product Synthesis

| Transformation | Reagents and Conditions | Resulting Moiety | Relevance to Natural Products |

| Oxidation of Alcohol | PCC, CH₂Cl₂ | Aldehyde | Precursor to complex carbon chains |

| Etherification | NaH, R-X | Ether | Found in polyether natural products |

| Alkyne Hydration | HgSO₄, H₂SO₄, H₂O | Ketone | Common carbonyl-containing substructures |

| Alkyne Reduction | H₂, Lindlar's catalyst | (Z)-Alkene | Stereospecific formation of double bonds |

Role of this compound in the Construction of Diverse Heterocyclic Systems

The bifunctional nature of this compound, possessing both an alkyne and a hydroxyl group, makes it a valuable synthon for the construction of a wide array of heterocyclic compounds. researchgate.net The internal alkyne can participate in various cyclization reactions, including cycloadditions and metal-catalyzed annulations, to form carbo- and heterocyclic rings. researchgate.net The hydroxyl group can act as an internal nucleophile or be transformed into a leaving group to facilitate cyclization.

For instance, intramolecular reactions involving the hydroxyl group and the alkyne can lead to the formation of oxygen-containing heterocycles such as furans and pyrans. The gem-dimethyl group can influence the regioselectivity of these cyclizations due to steric hindrance. nih.gov Furthermore, derivatives of this compound, where the alcohol is converted to an amine or thiol, can serve as precursors for nitrogen- and sulfur-containing heterocycles, respectively. Alkynyl groups are known to be versatile building blocks in the synthesis of a broad spectrum of N-, O-, and S-heterocycles. nih.gov

Table 2: Representative Heterocyclic Systems Derivable from this compound

| Heterocyclic System | Synthetic Strategy | Key Reaction Type |

| Substituted Furans | Acid- or metal-catalyzed cycloisomerization | Intramolecular hydroalkoxylation |

| Dihydropyrans | Intramolecular reaction following functionalization | Cyclization |

| Pyrroles | Paal-Knorr synthesis from a 1,4-dicarbonyl derivative | Condensation |

| Thiochromenes | Thiolation followed by intramolecular alkyne hydroarylation | Cyclization nih.gov |

Development of Advanced Materials Precursors Derived from this compound Derivatives

The rigid, linear nature of the alkyne unit within this compound makes it an interesting candidate for the development of precursors for advanced materials. Polymers and oligomers containing alkyne functionalities in their backbone or as pendant groups often exhibit unique optical and electronic properties.

Derivatives of this compound can be designed to undergo polymerization through various mechanisms. For example, the hydroxyl group can be esterified with monomers containing polymerizable functionalities, such as acrylates or styrenes. Alternatively, the alkyne itself can participate in polymerization reactions, such as Glaser coupling, to form conjugated polymers. The presence of the bulky gem-dimethyl group can impact the solubility and processing characteristics of the resulting materials.

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis Utilizing the this compound Scaffold

The structural features of this compound are relevant to the synthesis of intermediates for the pharmaceutical and agrochemical industries. The gem-dimethyl group is a common motif in many bioactive molecules, where it can enhance metabolic stability and influence binding to biological targets. acs.orgnih.gov

The propargylic alcohol scaffold can be transformed into a variety of functionalized intermediates. For example, the synthesis of chiral homopropargylic alcohols, which are present as fundamental structural entities in many bioactive compounds, can be achieved through reactions involving propargyl derivatives. nih.govmdpi.com The alkyne can be a precursor to various five- and six-membered heterocyclic rings that are prevalent in medicinal chemistry. nih.gov The ability to introduce diverse substituents onto the this compound framework allows for the generation of libraries of compounds for screening in drug discovery and agrochemical development programs.

Table 3: Potential Pharmaceutical and Agrochemical Scaffolds from this compound

| Scaffold Type | Synthetic Approach | Potential Application Area |

| Functionalized Alkenes | Stereoselective alkyne reduction | Building blocks for various active ingredients |

| Chiral Alcohols | Asymmetric synthesis or resolution | Enantiomerically pure drug intermediates |

| Heterocyclic Moieties | Cyclization reactions | Core structures for pharmaceuticals and agrochemicals |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization of 2,2 Dimethylhex 4 Yn 1 Ol

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis of 2,2-Dimethylhex-4-yn-1-ol and its Adducts

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial verification of the molecular structure.

A detailed conformational analysis would rely on more advanced NMR techniques. The Nuclear Overhauser Effect (NOE) would be crucial for determining the spatial proximity of protons, which in turn would help to define the preferred conformations of the molecule. The magnitude of three-bond proton-proton coupling constants (³JHH) could be used to estimate dihedral angles according to the Karplus equation, providing further insight into the molecule's geometry. rubingroup.org

Currently, there is a lack of published high-resolution NMR data, including chemical shifts, coupling constants, and NOE studies, specifically for this compound and its adducts. Such data would be invaluable for understanding its conformational preferences and how they are influenced by intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Group Behavior of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods would be particularly useful for studying the behavior of its key functional groups: the hydroxyl (-OH) and the internal alkyne (C≡C).

The O-H stretching vibration, typically observed in the range of 3200-3600 cm⁻¹, is highly sensitive to hydrogen bonding. studylib.netyoutube.com In a concentrated sample, a broad band would indicate intermolecular hydrogen bonding between molecules of this compound. In dilute solutions with non-polar solvents, a sharper, higher frequency band would be expected for the "free" O-H stretch. msu.edu The C≡C stretching vibration of an internal alkyne typically appears in the 2100-2260 cm⁻¹ region of the IR spectrum. studylib.netlibretexts.org The intensity of this band can be weak and may be absent in Raman spectra if the molecule is highly symmetrical. libretexts.org

Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Elucidating Reaction Pathways and Derivatization Products of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For this compound (C₈H₁₄O), HRMS would confirm its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated or deprotonated molecule. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. This pattern provides valuable information about the molecule's structure and can be used to distinguish it from isomers. nih.govnih.gov

Derivatization of the hydroxyl group, for example, by silylation, could be used to improve the gas chromatographic behavior and influence the fragmentation in mass spectrometry, potentially leading to more structurally informative fragments. researchgate.net While these techniques are standard for the characterization of organic molecules, there are no published HRMS or MS/MS studies specifically detailing the fragmentation patterns and reaction pathways of this compound or its derivatives.

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound itself might be challenging due to its structure and the presence of a hydroxyl group which can lead to disordered structures.

However, derivatization of the hydroxyl group to form, for example, an ester or a urethane, can facilitate crystallization and provide a molecule with a more defined conformation for crystallographic analysis. The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles in the solid state. It would also show the intermolecular interactions, such as hydrogen bonding (if applicable in the derivative) and van der Waals forces, that dictate the crystal packing. nih.gov

A search of crystallographic databases reveals no published crystal structures for this compound or its close derivatives. Such data would be essential for a complete understanding of its solid-state conformation and packing.

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Interpretation of this compound

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to predict the properties of molecules.

Density Functional Theory (DFT) Studies on this compound and its Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations could be used to:

Optimize the geometry of different conformers of this compound and determine their relative energies.

Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation. nih.govrogue-scholar.org

Calculate electronic properties , such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding reactivity.

Model reaction pathways by locating transition state structures and calculating activation energies, thereby providing insights into the mechanisms of reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics of this compound

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For this compound, MD simulations could:

Explore the conformational landscape in different solvents to understand how the solvent influences the preferred shapes of the molecule.

Analyze the dynamics of hydrogen bonding , both between molecules of this compound and with solvent molecules.

Provide a more realistic model for the calculation of spectroscopic properties by averaging over a range of conformations and solvent environments. mdpi.com

Despite the potential of these computational methods, no specific DFT or MD simulation studies on this compound have been reported in the literature. Such studies would be highly valuable for complementing experimental investigations and providing a deeper understanding of the structure, dynamics, and reactivity of this molecule.

Future Directions and Emerging Research Avenues for 2,2 Dimethylhex 4 Yn 1 Ol

Exploration of Novel Catalytic Systems for Transformations Involving 2,2-Dimethylhex-4-yn-1-ol

The functionalization of this compound is a key area for future research, with a focus on developing novel catalytic systems to control reactivity and selectivity. The presence of both a hydroxyl group and an internal alkyne allows for a variety of transformations.

Gold-based catalysts have shown significant promise in the activation of alkynes and the cyclization of alkynols. acs.orgjst.go.jpnih.govnih.govacs.org For this compound, gold catalysts could facilitate intramolecular cyclization reactions, leading to the formation of substituted furans or other oxygen-containing heterocycles. nih.gov The steric hindrance around the hydroxyl group may influence the reaction pathway, potentially favoring unique cyclization products not observed with less substituted alkynols.

Rhodium-catalyzed reactions, particularly those involving C-H activation, offer another promising avenue. acs.orgnih.govmdpi.comscispace.com The hydroxyl group in this compound can act as a directing group, guiding the rhodium catalyst to activate specific C-H bonds in proximity. This could enable the regioselective annulation of the alkyne with various coupling partners, leading to complex polycyclic structures. scispace.com

Future research will likely focus on developing catalysts that can overcome the steric bulk of the gem-dimethyl group and provide high levels of regio- and stereocontrol. The exploration of bimetallic catalytic systems and the use of novel ligand designs will be crucial in achieving these goals.

| Catalyst Type | Potential Transformation | Expected Products |

| Gold (Au) | Intramolecular Cycloisomerization | Substituted furans, dihydrofurans |

| Rhodium (Rh) | C-H Activation/Annulation | Polycyclic aromatic compounds, fused heterocycles |

| Palladium (Pd) | Cross-Coupling Reactions | Functionalized enynes, dienes |

| Ruthenium (Ru) | Redox-Isomerization/Michael Addition | α,β-Unsaturated ketones, functionalized adducts uni-halle.denih.gov |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgresearchgate.netnih.gov The integration of this compound into these platforms is a logical next step for its efficient production and derivatization.

Flow chemistry could be particularly beneficial for reactions involving hazardous reagents or intermediates that may be generated during the functionalization of the alkyne moiety. acs.orgcam.ac.uk For instance, reactions requiring high temperatures and pressures can be conducted more safely in a continuous flow reactor. Furthermore, the precise control over reaction parameters such as residence time, temperature, and stoichiometry can lead to higher yields and selectivities.

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and catalysts for the transformation of this compound. merckmillipore.comsigmaaldrich.comchemspeed.commt.commetoree.com This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones, significantly reducing the time required for process development.

| Parameter | Potential for Optimization in Flow Chemistry | Impact on Synthesis |

| Residence Time | Precise control over reaction duration | Improved yield and selectivity, minimization of side products |

| Temperature | Rapid heating and cooling, superheating capabilities | Enhanced reaction rates, access to novel reaction pathways |

| Pressure | Operation at elevated pressures | Increased reaction rates, use of gaseous reagents |

| Stoichiometry | Accurate control of reagent ratios | Minimized waste, improved atom economy |

Advanced Functional Material Design Incorporating this compound Scaffolds

The rigid, linear structure of the alkyne unit in this compound makes it an attractive component for the design of advanced functional materials. oup.com In particular, its incorporation into conjugated polymers could lead to materials with interesting photophysical and electronic properties.

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers known for their applications in organic electronics and sensing. rsc.orgrsc.orgresearchgate.netnih.govtandfonline.com The use of this compound as a monomer or a comonomer in the synthesis of PAEs could introduce unique properties. The bulky gem-dimethyl group could influence the polymer's morphology and solubility, while the hydroxyl group provides a site for post-polymerization functionalization. This could allow for the tuning of the material's properties for specific applications.

Furthermore, the alkyne functionality can be utilized in the formation of cross-linked polymers and networks. rsc.orgnsf.govacs.org Thiol-yne click chemistry, for example, could be used to create robust and versatile polymer networks with tailored mechanical and thermal properties. acs.org

| Polymer Type | Potential Properties | Potential Applications |

| Poly(aryleneethynylene)s (PAEs) | Tunable fluorescence, good thermal stability | Organic light-emitting diodes (OLEDs), chemical sensors |

| Cross-linked Polymers | High mechanical strength, chemical resistance | Coatings, adhesives, composite materials |

| Functional Polyesters | Biocompatibility, degradability | Biomedical devices, drug delivery systems nsf.govacs.org |

Bio-Inspired Synthesis and Biocatalytic Transformations of this compound Analogues

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While the direct enzymatic transformation of this compound has not been reported, the exploration of biocatalytic methods for its analogues represents a promising future research direction.

Enzymes such as reductases could be employed for the stereoselective reduction of the alkyne to either a cis- or trans-alkene, depending on the enzyme and reaction conditions. openochem.orgmasterorganicchemistry.comkhanacademy.orglumenlearning.comlibretexts.org This would provide access to chiral building blocks that are difficult to synthesize using conventional methods. Furthermore, lipases could be used for the enantioselective acylation of the hydroxyl group, enabling the kinetic resolution of racemic mixtures of this compound derivatives.

Bio-inspired catalytic systems, which mimic the active sites of enzymes, could also be developed for the functionalization of this compound. acs.org These systems could offer the high selectivity of enzymes while being more robust and easier to handle. The discovery and engineering of enzymes that can catalyze reactions on non-natural substrates like this compound will be a key challenge in this area. nih.govnih.govchemistryworld.com

| Enzyme Class | Potential Transformation | Potential Products |

| Alkyne Reductases | Stereoselective reduction of the alkyne | (Z)- or (E)-2,2-dimethylhex-4-en-1-ol |

| Lipases | Enantioselective acylation of the alcohol | Enantiomerically enriched esters and remaining alcohol |

| Oxidases/Oxygenases | Oxidation of the alcohol or alkyne | Aldehydes, ketones, or epoxides |

| Hydratases | Hydration of the alkyne | Ketones |

Q & A

Basic: What are the established synthetic routes for 2,2-Dimethylhex-4-yn-1-ol, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis of this compound can be approached via alkynylation of pre-functionalized precursors. A common strategy involves the reaction of a propargyl alcohol derivative with a methylating agent under controlled conditions. Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Cu or Pd) may enhance regioselectivity in alkyne formation .

- Temperature and pressure : Reactions often require low temperatures (0–5°C) to prevent side reactions like over-alkylation or polymerization .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent is typically used to isolate the product .

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Alkynylation | Propargyl bromide, CuI, DMF | Use anhydrous conditions to avoid hydrolysis |

| Methylation | MeMgBr, THF, -78°C | Slow addition to minimize exothermic side reactions |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the hydroxyl proton (δ 1.5–2.0 ppm, broad) and methyl groups (δ 0.9–1.2 ppm). The alkyne proton (if terminal) is typically absent due to symmetry, but coupling with adjacent carbons can be observed in DEPT-135 .

- ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–85 ppm, while the quaternary C-2 methyl groups resonate near δ 25–30 ppm .

- IR Spectroscopy : A sharp peak at ~3300 cm⁻¹ (O-H stretch) and a weak alkyne C≡C stretch at ~2100 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 128.2 and fragmentation patterns indicating loss of H₂O (-18 m/z) .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound (e.g., divergent oxidation outcomes)?

Methodological Answer:

Discrepancies in oxidation studies (e.g., ketone vs. carboxylic acid formation) may arise from:

- Reagent selectivity : Strong oxidants like KMnO₄ under acidic conditions favor cleavage of the alkyne to carboxylic acids, while milder agents (e.g., MnO₂) may yield ketones .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, altering reaction pathways .

Resolution strategy :

Conduct controlled experiments varying oxidants (KMnO₄, CrO₃, O₃) and solvents.

Use in-situ monitoring (TLC or FTIR) to track intermediate species .

Compare results with computational models (DFT) to validate mechanistic hypotheses .

Advanced: What strategies optimize the stereoselective synthesis of derivatives from this compound?

Methodological Answer:

To control stereochemistry in derivatives (e.g., epoxides or diols):

- Chiral catalysts : Use Sharpless epoxidation conditions (Ti(OiPr)₄, chiral tartrate ligands) for enantioselective epoxidation of derived alkenes .

- Protecting groups : Temporarily protect the hydroxyl group with TBSCl to direct reactivity to the alkyne .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-diols via syn-hydroxylation), while higher temperatures favor thermodynamic stability .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC/GC-MS.

- Light sensitivity : Use amber vials to prevent photodegradation; UV-Vis spectroscopy can detect chromophore formation .

- Humidity control : Karl Fischer titration to measure water content; silica gel desiccants for long-term storage .

Advanced: What computational methods are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .

- QSAR modeling : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity data from PubChem assays .

- MD simulations : GROMACS for studying membrane permeability if the compound is tested for antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.